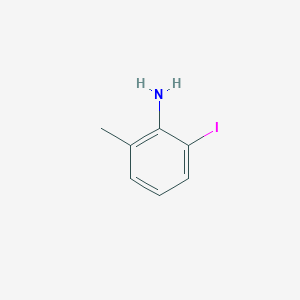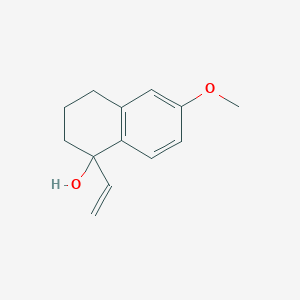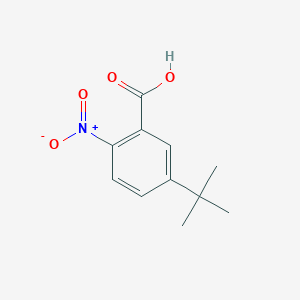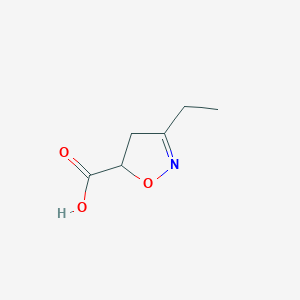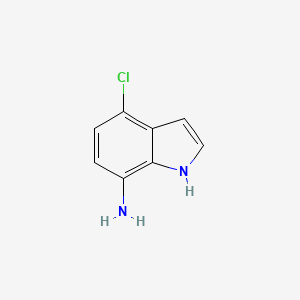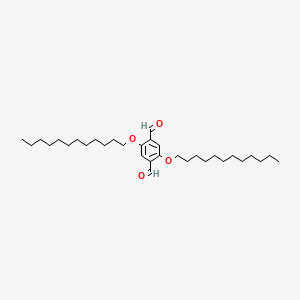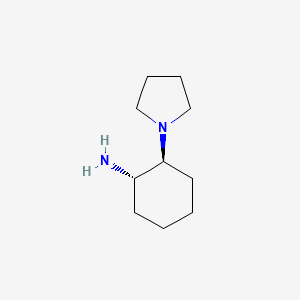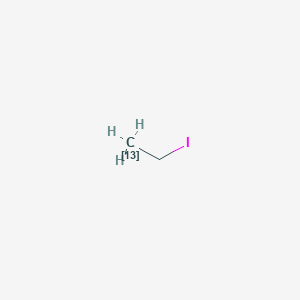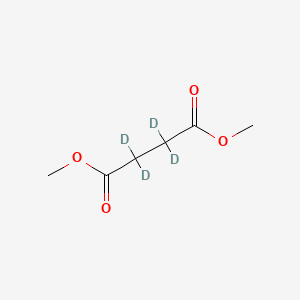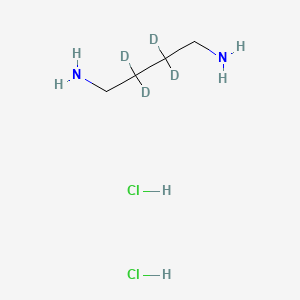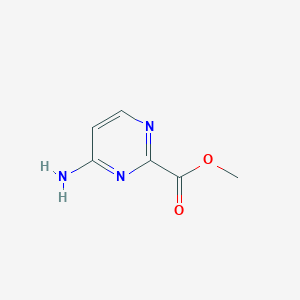
Methyl 4-aminopyrimidine-2-carboxylate
Overview
Description
“Methyl 4-aminopyrimidine-2-carboxylate” is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The InChI code for “Methyl 4-aminopyrimidine-2-carboxylate” is 1S/C6H7N3O2/c1-11-6(10)5-8-3-2-4(7)9-5/h2-3H,1H3,(H2,7,8,9) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“Methyl 4-aminopyrimidine-2-carboxylate” is a powder at room temperature . It has a melting point of 140-143°C .
Scientific Research Applications
Crystal Structure Prediction
The intermolecular interactions between 2-amino-4-methylpyrimidine and 2-methylbenzoic acid in the crystalline solid state have been classified using cluster analysis and multivariate statistics, aiming to assist in crystal structure prediction. This method shows potential for aiding in the prediction of crystal structures containing the 2-aminopyrimidine group and carboxylate group interactions (Collins, Wilson, & Gilmore, 2010).
Medicinal Chemistry
Methyl 4-aminopyrimidine-2-carboxylate derivatives have been explored for their potential in medicinal chemistry. For instance, derivatives were identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against various cancer cell lines, demonstrating significant potential in oncology (Lombardo et al., 2004). Another study utilized a 5-aminopyrazole-4-carboxamide scaffold as an alternative to create selective inhibitors of calcium-dependent protein kinase-1, showcasing its application in developing antiparasitic agents (Zhang et al., 2014).
Synthetic Chemistry
The synthesis of N-Modified 4-Aminopyridine-3-carboxylates through ring transformation of 3-Methyl-5-nitropyrimidin-4(3H)-one with enaminones led to functionalized 4-aminopyridines, demonstrating the chemical versatility of the 4-aminopyrimidine-2-carboxylate scaffold (Nishiwaki, Nishimoto, Tamura, & Ariga, 2006).
Antimicrobial and DNA Interaction Studies
Compounds derived from 2-amino-4-methylpyrimidine have shown significant antimicrobial activity against various bacteria and the yeast Candida albicans. Additionally, these compounds were investigated for their interactions with DNA, suggesting potential applications in developing antimicrobial agents and studying DNA interactions (Abu-Youssef et al., 2010).
Supramolecular Chemistry
Studies focusing on the hydrogen bonding interactions between 2-amino-4-methylpyrimidine (AMPY) and selected dicarboxylic acids in the solid state have been conducted. These studies have led to the preparation and characterization of pyrimidinium-dicarboxylate organic salts, illustrating the application of Methyl 4-aminopyrimidine-2-carboxylate derivatives in building receptor structures for binding dicarboxylic acids (Mahapatra, Sahoo, Goswami, & Fun, 2011).
Safety And Hazards
“Methyl 4-aminopyrimidine-2-carboxylate” is classified under the GHS07 pictogram, with the signal word "Warning" . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation .
properties
IUPAC Name |
methyl 4-aminopyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)5-8-3-2-4(7)9-5/h2-3H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQRUDYLXHRTQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516749 | |
| Record name | Methyl 4-aminopyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminopyrimidine-2-carboxylate | |
CAS RN |
71470-40-1 | |
| Record name | Methyl 4-aminopyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

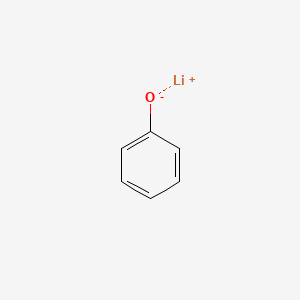
![(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol](/img/no-structure.png)
